molecular formula C5H6F4O2 B1340607 Ethyl 2,2,3,3-tetrafluoropropanoate CAS No. 337-82-6

Ethyl 2,2,3,3-tetrafluoropropanoate

Cat. No.: B1340607
CAS No.: 337-82-6
M. Wt: 174.09 g/mol
InChI Key: OKJXPDHJDXORHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,3,3-tetrafluoropropanoate is a fluorinated ester compound with the molecular formula C5H6F4O2. This compound is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2,3,3-tetrafluoropropanoate can be synthesized through various chemical pathways. One common method involves the reaction of ethyl 2-(trifluoromethyl) propanoate to produce 3,3-difluoro-2-methylacrylate (DFMA) with yields ranging from 70 to 90% . Another approach involves the reaction of commercially available 2-bromo-3,3,3-trifluoropropene with bromine followed by treatment with potassium ethoxide, yielding the product in 60% overall yield in two steps .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Fluorinated esters can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2,2,3,3-tetrafluoropropanoic acid.

    Reduction: Formation of 2,2,3,3-tetrafluoropropanol.

    Substitution: Formation of various substituted fluorinated esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2,3,3-tetrafluoropropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of four fluorine atoms, which impart distinct physical and chemical properties. These properties include high thermal stability, chemical resistance, and unique reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O2/c1-2-11-4(10)5(8,9)3(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJXPDHJDXORHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563040
Record name Ethyl 2,2,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337-82-6
Record name Ethyl 2,2,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2,3,3-tetrafluoropropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2,3,3-tetrafluoropropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2,3,3-tetrafluoropropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2,3,3-tetrafluoropropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2,3,3-tetrafluoropropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2,3,3-tetrafluoropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.